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Compound Name: 5-Bromo-2-methoxynicotinonitrile

Cat. No.: B1293179

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxynicotinonitrile is a versatile heterocyclic building block increasingly
utilized as a key intermediate in the synthesis of complex pharmaceutical compounds. Its
unique substitution pattern, featuring a bromine atom, a methoxy group, and a nitrile function
on a pyridine ring, offers multiple reaction sites for diversification and scaffold elaboration. The
bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as
the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of
carbon-carbon and carbon-nitrogen bonds, respectively. This reactivity profile makes it a
valuable precursor for the synthesis of a variety of kinase inhibitors and other therapeutic
agents.

This document provides detailed application notes and experimental protocols for the use of 5-
Bromo-2-methoxynicotinonitrile in the synthesis of a pan-PIM kinase inhibitor, a class of
molecules with significant potential in oncology.

Application: Synthesis of a Pan-PIM Kinase Inhibitor
Intermediate
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5-Bromo-2-methoxynicotinonitrile serves as a crucial starting material for the synthesis of N-
(4-((5-cyano-6-methoxypyridin-3-yl)methyl)phenyl)acetamide, a key intermediate for a series of
potent pan-PIM kinase inhibitors. PIM kinases are a family of serine/threonine kinases that are
overexpressed in various human cancers and are implicated in cell survival, proliferation, and
apoptosis resistance. The inhibition of PIM kinases is therefore a promising strategy for cancer
therapy.

The synthetic approach involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl
group at the 5-position of the pyridine ring.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the general workflow for the Suzuki-Miyaura coupling of 5-
Bromo-2-methoxynicotinonitrile.
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4 Reagents: A
- 5-Bromo-2-methoxynicotinonitrile
- Arylboronic acid/ester
- Palladium catalyst
- Ligand
- Base

\_ - Solvent Y,

'

Reaction Setup:
- Dry glassware under inert atmosphere (N2 or Ar)
- Add solid reagents
- Add degassed solvent

:

Reaction:
- Heat to desired temperature (e.g., 80-100 °C)
- Monitor by TLC or LC-MS

:

Work-up:
- Cool to room temperature
- Dilute with organic solvent
- Wash with water and brine
- Dry organic layer

:

Purification:
- Concentrate under reduced pressure
- Purify by column chromatography

'

Final Product:
5-Aryl-2-methoxynicotinonitrile

Click to download full resolution via product page

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-
Methoxy-5-(1H-pyrazol-4-yl)nicotinonitrile
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This protocol describes the Suzuki-Miyaura coupling of 5-Bromo-2-methoxynicotinonitrile
with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

5-Bromo-2-methoxynicotinonitrile

e 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz)
e Sodium Carbonate (NazCOs)

e 1,4-Dioxane

o Water (degassed)

o Ethyl acetate

e Brine (saturated aqueous sodium chloride solution)

¢ Anhydrous sodium sulfate (Naz2S0a)

« Silica gel for column chromatography

Equipment:

Round-bottom flask

» Condenser

o Magnetic stirrer with heating plate

« Inert gas supply (Nitrogen or Argon)
o Standard laboratory glassware

e Rotary evaporator
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e Thin-layer chromatography (TLC) plates and developing chamber

¢ Liquid chromatography-mass spectrometry (LC-MS) instrument (optional)
e Column chromatography setup

Procedure:

» Reaction Setup:

o To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-
Bromo-2-methoxynicotinonitrile (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-
yl)-1H-pyrazole (1.2 eq), and sodium carbonate (2.0 eq).

o Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

o Under the inert atmosphere, add [1,1'-
Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Cl2) (0.05 eq).

o Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask.
e Reaction:
o Heat the reaction mixture to 80-90 °C with vigorous stirring.

o Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete
within 2-4 hours.

o Work-up:
o Once the reaction is complete, cool the mixture to room temperature.
o Dilute the reaction mixture with ethyl acetate.
o Wash the organic layer sequentially with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure using a rotary evaporator.
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e Purification:

o Purify the crude product by flash column chromatography on silica gel using a suitable
eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methoxy-5-

(1H-pyrazol-4-yl)nicotinonitrile.

Quantitative Data Summary:

Parameter Value
Reactants
5-Bromo-2-methoxynicotinonitrile 1.0eq
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-

1.2 eq
yI)-1H-pyrazole
Catalyst
[1,1-
Bis(diphenylphosphino)ferrocene]dichloropalladi  0.05 eq
um(ll)
Base
Sodium Carbonate 2.0eq
Solvent 1,4-Dioxane/Water (4:1)
Reaction Temperature 80-90 °C
Reaction Time 2-4 hours
Typical Yield 75-90%

Signaling Pathway Context: PIM Kinase Inhibition

The synthesized nicotinonitrile derivatives are designed to inhibit the PIM kinase signaling

pathway, which is a key regulator of cell survival and proliferation.
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Caption: Simplified PIM kinase signaling pathway and the point of intervention.

Conclusion

5-Bromo-2-methoxynicotinonitrile is a valuable and versatile intermediate for the synthesis
of pharmaceutically relevant compounds, particularly kinase inhibitors. The protocols provided
herein offer a robust starting point for researchers engaged in the discovery and development
of novel therapeutics. The amenability of this intermediate to established cross-coupling
methodologies allows for the efficient generation of diverse chemical libraries for biological
screening.

 To cite this document: BenchChem. [Application Notes and Protocols for 5-Bromo-2-
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Available at: [https://www.benchchem.com/product/b1293179#5-bromo-2-
methoxynicotinonitrile-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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